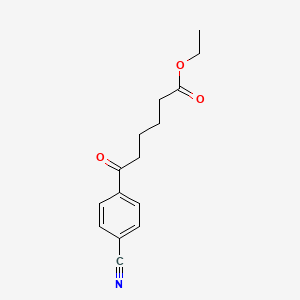

Ethyl 6-(4-cyanophenyl)-6-oxohexanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves reactions with cyanoacetohydrazides as precursors leading to the construction of heterocycles . In one example, compound 128 was treated with anthranilic acid in phosphorus oxychloride to give a related compound . Another study discussed the use of ketoreductases for chiral selective reduction in certain compounds .Molecular Structure Analysis

The molecular structure of Ethyl 6-(4-cyanophenyl)-6-oxohexanoate is not explicitly mentioned in the search results .Chemical Reactions Analysis

Chemical reactions involving similar compounds have been studied. For instance, hydrazine reacts with a carbonyl to form a hydrazone using a mechanism similar to that of imine formation . Another reaction involves the use of cyanoacetohydrazides in heterocyclic synthesis via different types of reactions, including cyclocondensation and cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 6-(4-cyanophenyl)-6-oxohexanoate are not explicitly mentioned in the search results .Aplicaciones Científicas De Investigación

Crystal and Molecular Structure Studies

Ethyl 6-(4-cyanophenyl)-6-oxohexanoate has been studied for its crystal and molecular structures. These structures are essential for understanding the compound's chemical properties and potential applications in various fields, including material science and pharmaceuticals. The crystal structure is determined using single-crystal X-ray diffraction data, providing insights into the molecular arrangement and stability factors influencing the compound (Kaur et al., 2012).

Water Mediated Synthesis and Spectral Studies

This compound is involved in efficient synthesis protocols under water solvent conditions, showcasing its utility in environmentally friendly chemical processes. Spectral studies, including IR and NMR, are conducted to analyze the synthesized compounds, contributing to the understanding of their chemical behavior and potential applications (Kumar et al., 2014).

Role in Biotin Synthesis

Ethyl 6-(4-cyanophenyl)-6-oxohexanoate plays a role in the synthesis of biotin, a vital vitamin. The synthesis process involves regioselective chlorination, highlighting the compound's significance in developing essential nutrients and pharmaceuticals (Zav’yalov et al., 2006).

Use in Michael-Aldol Condensation Reactions

This compound is utilized in Michael-Aldol condensation reactions, a critical process in organic chemistry. These reactions are fundamental in synthesizing various organic compounds, including pharmaceuticals and agrochemicals (Hernández-Ortega et al., 2001).

Importance in Statin Precursor Synthesis

Ethyl 6-(4-cyanophenyl)-6-oxohexanoate is a key intermediate in the synthesis of statin precursors, vital for producing cholesterol-lowering drugs. This highlights its role in medicinal chemistry and drug development (Tararov et al., 2006).

Safety And Hazards

Propiedades

IUPAC Name |

ethyl 6-(4-cyanophenyl)-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-2-19-15(18)6-4-3-5-14(17)13-9-7-12(11-16)8-10-13/h7-10H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZSJHBHJXDWBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(4-cyanophenyl)-6-oxohexanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.